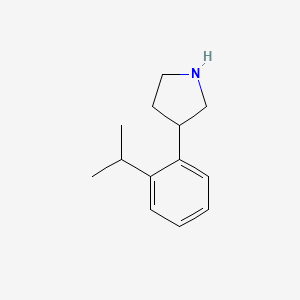

3-(2-Isopropylphenyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Isopropylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Isopropylphenyl)pyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of 2-isopropylphenylamine with a suitable aldehyde or ketone can lead to the formation of the desired pyrrolidine ring. The reaction conditions typically involve the use of a catalyst, such as a Lewis acid, and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Isopropylphenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced pyrrolidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-Isopropylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine: A simple five-membered nitrogen-containing ring without additional substituents.

Pyrrolidinone: A lactam derivative of pyrrolidine with a carbonyl group.

Pyrrole: An aromatic analog of pyrrolidine with a similar ring structure but different electronic properties

Uniqueness

3-(2-Isopropylphenyl)pyrrolidine is unique due to the presence of the isopropylphenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential for specific interactions with biological targets and its utility in various applications .

Biological Activity

3-(2-Isopropylphenyl)pyrrolidine is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features that enhance its biological activity. The compound consists of a pyrrolidine ring with a 2-isopropylphenyl substituent, which contributes to its distinct pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The structure of this compound can be represented as follows:

This compound exhibits a five-membered nitrogen-containing heterocycle (pyrrolidine) with a bulky isopropylphenyl group attached to the nitrogen atom. This specific configuration is crucial for its biological interactions and overall efficacy.

Research indicates that this compound and its derivatives exhibit various biological activities, primarily through their interaction with specific receptors and channels in the body. Notably, molecular docking studies have shown that this compound interacts effectively with Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are involved in pain perception and inflammatory responses .

Key Findings:

- TRPV1 Antagonism : Compounds similar to this compound have been identified as potent TRPV1 antagonists, which can inhibit nociceptive signal transmission from peripheral nerves to the central nervous system. This property suggests potential applications in pain management .

- Antibacterial Properties : Some derivatives have demonstrated antibacterial activity against multidrug-resistant strains such as Pseudomonas aeruginosa, highlighting their potential in treating infections .

TRPV1 Antagonist Development

A study focused on designing TRPV1 antagonists based on the structure of this compound led to the identification of several promising candidates. For instance, (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide (7q) exhibited an IC50 value of 2.66 nM against capsaicin-induced TRPV1 activation, demonstrating excellent CNS penetration and favorable pharmacokinetic properties .

Antibacterial Screening

In another investigation, a library of compounds including pyrrolidine derivatives was screened against Pseudomonas aeruginosa. The results indicated that certain compounds derived from the pyrrolidine scaffold showed significant inhibition of bacterial growth, suggesting their utility as novel antibacterial agents .

Comparative Analysis with Related Compounds

The following table summarizes structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-Methylpyrrolidine | Pyrrolidine ring with a methyl group on nitrogen | Commonly used as a solvent and reagent |

| 1-Pyrrolidinylethylene | Pyrrolidine ring attached to an ethylene group | Exhibits different reactivity patterns |

| (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide | Contains thiazole moiety along with pyrrolidine | Demonstrates potent TRPV1 antagonistic activity |

Synthesis and Applications

The synthesis of this compound can be achieved through several methods involving the reaction of pyrrolidine derivatives with appropriate electrophiles. This versatility in synthesis allows for the exploration of various analogs that may enhance or modify its biological activity.

Potential Applications

- Pain Management : As a TRPV1 antagonist, it holds promise for developing analgesics with reduced side effects compared to traditional pain medications.

- Antibacterial Therapeutics : Its antibacterial properties could be harnessed in formulating new treatments for infections caused by resistant bacterial strains.

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

3-(2-propan-2-ylphenyl)pyrrolidine |

InChI |

InChI=1S/C13H19N/c1-10(2)12-5-3-4-6-13(12)11-7-8-14-9-11/h3-6,10-11,14H,7-9H2,1-2H3 |

InChI Key |

OBWXQTZOBAIJLE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1C2CCNC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.